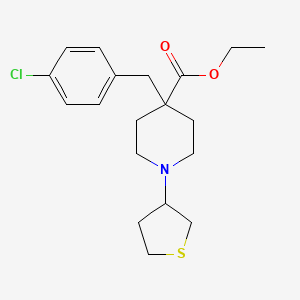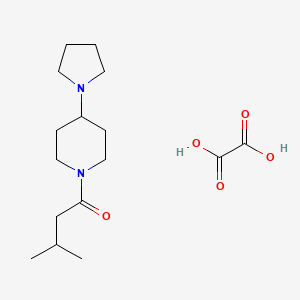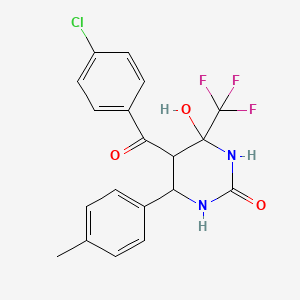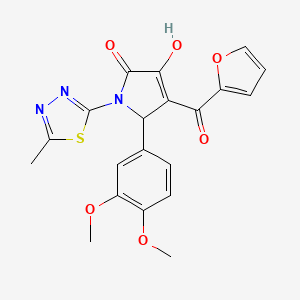![molecular formula C17H17Cl2N3O2 B3969084 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide](/img/structure/B3969084.png)
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Übersicht
Beschreibung
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide, also known as ETP-46321, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.
Wirkmechanismus
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide inhibits the activity of the ETS family of transcription factors, which play a critical role in the development and progression of cancer. ETS factors are known to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting ETS activity, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, this compound has been shown to reduce the expression of genes involved in angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide is its specificity for ETS transcription factors, which minimizes off-target effects and reduces the risk of toxicity. However, this compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, this compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of research is the identification of biomarkers that can predict the response to this compound, which could help to personalize cancer treatment. Finally, further studies are needed to fully characterize the pharmacokinetic properties and toxicity profile of this compound, which will be critical for its eventual use in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be an effective therapeutic agent for the treatment of cancer. Its specificity for ETS transcription factors and its ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. However, further studies are needed to fully characterize its pharmacokinetic properties and toxicity profile, and to determine its efficacy in different cancer types.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by targeting the oncogenic transcription factor ETS. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in mouse models of breast cancer.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-14-8-13(9-15(19)10-14)17(23)21-11-12-2-1-3-20-16(12)22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKXIWQPIRZTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3969004.png)
![2-[1-(4-fluorobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969012.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B3969019.png)
![methyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3969021.png)
![1-[1-(4-biphenylylcarbonyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969029.png)
![2-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3969034.png)
![1-(2-fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969048.png)

![1-[(2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B3969065.png)


![4-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969095.png)
![1-[1-(3-nitrobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969112.png)
